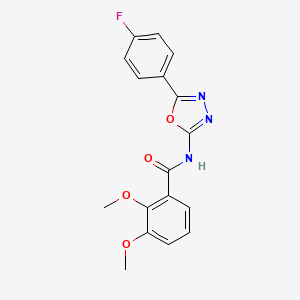

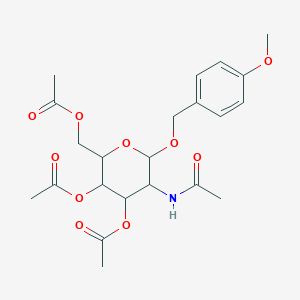

![molecular formula C8H10ClN3 B2982569 2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine CAS No. 1679381-63-5](/img/structure/B2982569.png)

2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound that is used for pharmaceutical testing . It is a high-quality reference standard for accurate results .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the use of a microwave technique as a robust approach . The design includes chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 . The cyclopentyl substituent is retained in both fragments and substituents at positions C-2,4,6 of pyrrolo[2,3-d]pyrimidine are modified .Molecular Structure Analysis

The molecular structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis

Pyrrolopyrazine derivatives, which include pyrrolo[2,3-d]pyrimidine, have been synthesized using various methods such as cyclization, ring annulations, and cycloaddition . These derivatives have been isolated from various sources including plants, microbes, soil, and marine life .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 183.638, a density of 1.2±0.1 g/cm3, and a boiling point of 340.7±21.0 °C at 760 mmHg .科学的研究の応用

Synthesis and Antitumor Activity

The compound has been utilized in the synthesis of various derivatives with potential antitumor activities. For instance, Grivsky et al. (1980) describe the synthesis of a derivative (BW301U) that is a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase, showing significant activity against Walker 256 carcinosarcoma in rats (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Cation Tautomerism and Structural Studies

Rajam et al. (2017) explored the structural aspects of pyrimidines, highlighting their importance in biology and medicine. Their study focused on the crystallization of 4-amino-5-chloro-2,6-dimethylpyrimidine, revealing insights into molecular recognition processes involving hydrogen bonding (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Large-Scale Synthesis for Pharmaceutical Applications

Fischer and Misun (2001) presented a short and efficient synthesis process for a pyrrolo[2,3-d]pyrimidine derivative. This synthesis is notable for its ecological and economical aspects, making it relevant for large-scale pharmaceutical applications (Fischer & Misun, 2001).

Thermal Stability Analysis

The thermal stability of derivatives of 2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine has been studied by Salih and Al-Sammerrai (1986). Their research provides valuable information on the thermal behavior of these compounds, which is crucial for their application in various fields (Salih & Al-Sammerrai, 1986).

Inhibitory Activity on Xanthine Oxidase

Seela et al. (1984) synthesized N-methyl isomers of a derivative and found them to be inhibitors of xanthine oxidase, a key enzyme in purine metabolism. This finding is significant for understanding and potentially treating conditions related to purine metabolism disorders (Seela, Bussmann, Götze, & Rosemeyer, 1984).

作用機序

The antiproliferative activity of pyrrolo[2,3-d]pyrimidine derivatives was evaluated against various human cancer cell lines . The molecular docking study showed promising binding affinities of certain compounds against Bcl2 anti-apoptotic protein . At the gene expression level, certain genes were up-regulated, while others were down-regulated in treated cells .

将来の方向性

The future directions in the research of pyrrolo[2,3-d]pyrimidine derivatives could involve the design and synthesis of novel compounds based on the fragments of pyrrolo[2,3-d]pyrimidine to improve inhibitory effects in various cells . This could potentially lead to the development of new treatments for various diseases.

特性

IUPAC Name |

2-chloro-5,5-dimethyl-6,7-dihydropyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3/c1-8(2)4-11-6-5(8)3-10-7(9)12-6/h3H,4H2,1-2H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIHTCGRWFAQTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=NC(=NC=C21)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,6-dichloropyridine-2-carbonyl)-N-[(furan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2982486.png)

![2-Amino-3-[2-(dimethylamino)pyridin-4-yl]propanoic acid;dihydrochloride](/img/structure/B2982488.png)

![(E)-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2982489.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2982490.png)

![Tert-butyl 2-hydroxy-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2982491.png)

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[2-(triazol-2-yl)ethyl]azetidin-3-amine](/img/structure/B2982497.png)

![2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2982498.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2982499.png)

![(3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid](/img/structure/B2982500.png)